4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde
Overview
Description
4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde is a chemical compound with the molecular formula C14H10N4O2 and a molecular weight of 266.25 g/mol . This compound is characterized by the presence of a pyrazole ring, a pyrimidine ring, and a benzaldehyde group, making it a versatile molecule in various chemical reactions and applications .
Mechanism of Action
Based on its structural features, it belongs to a class of compounds known as pyrimidine derivatives . Pyrimidine derivatives have been studied for their potential as ligands in the synthesis of transition metal coordination compounds . The pyrimidine ring in these compounds can undergo nucleophilic substitution and cross-coupling reactions more readily than the pyridine ring, providing more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .
It’s also worth noting that compounds with similar structures, such as pyrazolines and their derivatives, have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
The synthesis of 4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 6-(1H-pyrazol-1-yl)-4-chloropyrimidine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde has several scientific research applications:
Comparison with Similar Compounds
4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde can be compared with similar compounds such as:
4-(1H-Pyrazol-1-yl)benzaldehyde: This compound lacks the pyrimidine ring, making it less versatile in certain chemical reactions.
4-(1H-Pyrazol-1-yl)pyrimidine: This compound lacks the benzaldehyde group, which limits its applications in aldehyde-specific reactions.
The presence of both the pyrazole and pyrimidine rings, along with the benzaldehyde group, makes this compound a unique and valuable compound in various fields of research .
Biological Activity
The compound 4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 258.24 g/mol
The compound features a benzaldehyde moiety linked to a pyrimidine ring substituted with a pyrazole group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. In vitro studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
For instance, studies have demonstrated that specific pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
Pyrazole derivatives have also been evaluated for their antimicrobial activities. The compound has shown potential against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
In a comparative study, certain pyrazole derivatives exhibited higher activity than standard antibiotics, suggesting their potential as novel antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. They act as inhibitors of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process. Compounds similar to this compound have been shown to reduce edema in animal models, indicating their therapeutic potential for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, contributing to their protective effects against cellular damage.
Study 1: Anticancer Activity Evaluation
A recent study synthesized several pyrazole derivatives and evaluated their anticancer activity against various cell lines. Among these, one derivative demonstrated an IC50 value lower than 10 µM against MDA-MB-231 cells, indicating potent antiproliferative effects .
Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against clinical isolates of Staphylococcus aureus. The results showed that one derivative had a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming traditional antibiotics like penicillin .
Properties
IUPAC Name |
4-(6-pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-9-11-2-4-12(5-3-11)20-14-8-13(15-10-16-14)18-7-1-6-17-18/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGLNODRVAPPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651055 | |
Record name | 4-{[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-03-3 | |
Record name | 4-[[6-(1H-Pyrazol-1-yl)-4-pyrimidinyl]oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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